Potency Differentiation: Baseline IC50 Values vs. Affinity-Optimized Analogs Cp40 and POT-4
Compstatin (trifluoroacetate salt) establishes the baseline affinity for the compstatin class with micromolar potency, in stark contrast to the nanomolar and picomolar affinities of later-generation clinical analogs. In standard hemolytic assays, Compstatin inhibits the classical and alternative complement pathways with IC50 values of 63 µM and 12 µM, respectively . This is in contrast to the third-generation analog Cp40 (AMY-101), which binds C3b with a KD of 0.5 nM and exhibits an IC50 of 66 nM in a complement inhibition ELISA [1]. Another derivative, POT-4 (AL-78898A), demonstrates a KD of 10.3 nM and an IC50 of 132 nM [2]. This >1,000-fold difference in affinity and potency means that while Cp40 and POT-4 are optimized for therapeutic applications requiring high on-target saturation, Compstatin (trifluoroacetate salt) remains the essential tool for mechanistic studies where the original, unoptimized pharmacophore is required or when a less potent control is necessary.
| Evidence Dimension | Inhibitory Potency (IC50) and Binding Affinity (KD) |
|---|---|
| Target Compound Data | Classical pathway IC50 = 63 µM; Alternative pathway IC50 = 12 µM |
| Comparator Or Baseline | Cp40: KD = 0.5 nM, IC50 = 66 nM; POT-4: KD = 10.3 nM, IC50 = 132 nM |
| Quantified Difference | Cp40 is >1,000-fold more potent (IC50) than Compstatin; POT-4 is ~500-fold more potent (IC50). |
| Conditions | Compstatin: Hemolytic assay. Cp40 and POT-4: Complement inhibition ELISA. |
Why This Matters
This quantitative differentiation ensures researchers select Compstatin (trifluoroacetate salt) as the historical, unoptimized control and tool compound for validating new assays or studying the basic pharmacology of C3 inhibition.
- [1] IUPHAR/BPS Guide to PHARMACOLOGY. Cp40 ligand page. Accessed 2026. View Source
- [2] IUPHAR/BPS Guide to PHARMACOLOGY. AL-78898A (POT-4) ligand page. Accessed 2026. View Source
